sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one typically involves the nitration of 1,2,4-triazol-5-one in concentrated nitric acid. This process results in the formation of the nitrotriazolone compound, which can then be converted to its sodium salt form . The reaction conditions often require careful control of temperature and concentration to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization. The use of catalysts and solvent systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized triazolotriazine compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules . The triazole and triazine rings provide a stable framework that can engage in various binding interactions, contributing to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1,2,4-triazol-3-one: Another nitrotriazolone compound with similar energetic properties.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A well-known high explosive with a different ring structure but similar applications.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Another high explosive with a different ring structure.
Uniqueness
Sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one is unique due to its fused triazole-triazine ring system, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C4H2N6NaO3+ |
---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
sodium;3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C4H2N6O3.Na/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4;/h1H,(H,5,6,8);/q;+1 |
InChI-Schlüssel |
JAZJIMSBUFANSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.